(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid
Description
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a synthetic α-amino acid characterized by a benzofuran moiety attached to the β-carbon of the amino acid backbone. Notably, derivatives of this compound, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, have been synthesized via molecular simplification strategies and evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) strains . Cytotoxicity studies on these derivatives demonstrated low toxicity toward human umbilical vein endothelial cells (HUVECs) and tumor cell lines (HeLa, HCT 116), suggesting favorable safety profiles for therapeutic development .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
OEZXOEKTERTZRP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino acid side chain. One common method involves the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction to give methyl 3-(benzofuran-5-yl) acrylic acid. This intermediate is then subjected to catalytic hydrogenation and hydrolysis to afford the target compound .
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the benzofuran ring.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents .
Comparison with Similar Compounds
Thiazole-Containing Analogues
Compounds such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (e.g., 5a-e, 9a-d) replace the benzofuran group with thiazole rings. These derivatives exhibit:
Nitrophenyl-Substituted Analogues
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, synthesized via nitration of L-phenylalanine, shares the α-amino acid backbone but substitutes benzofuran with a nitro-functionalized phenyl group . Key distinctions include:
- Synthetic route: Direct nitration of natural amino acids (e.g., L-phenylalanine) contrasts with the multi-step synthesis required for benzofuran derivatives .
- Pharmaceutical utility : The nitrophenyl derivative serves as an intermediate in drug manufacturing, highlighting its role in precursor chemistry rather than direct bioactivity .
Thiophene-Containing Analogues
2-Amino-3-(thiophen-2-yl)propanoic acid replaces benzofuran with a thiophene ring. This structural variation impacts:
Benzofuran Derivatives with Extended Substituents
2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid (SCHEMBL2331879) introduces ethoxy and oxazolylmethyl groups to the benzofuran core. These modifications may influence:
Structural Isomers and Trifluoromethyl Derivatives
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid relocates the amino group to the β-carbon and incorporates a trifluoromethylphenyl-furan moiety. Differences include:
Data Table: Key Structural and Functional Comparisons
Biological Activity
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a compound of significant interest in biochemical research due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is characterized by the presence of an amino acid framework combined with a benzofuran moiety. Its molecular formula is , with a molecular weight of approximately 205.21 g/mol. The compound's chiral nature contributes to its unique biological interactions and effects.
Biological Activities
Research indicates that (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid exhibits several biological activities :
- Antitumor Activity : Compounds containing benzofuran structures are known for their anticancer properties. Studies have shown that derivatives of benzofuran can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial and Antifungal Properties : The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains. Minimum Inhibitory Concentration (MIC) values have been reported ranging from 4.69 to 156.47 µM for various bacterial strains .
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, there is potential for (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid to exhibit neuroprotective properties, influencing neurological functions through receptor modulation .
The biological activity of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can be attributed to several mechanisms:
- Decarboxylation : The compound can undergo decarboxylation to produce pyruvic acid, a critical intermediate in metabolic pathways such as the citric acid cycle, which is essential for cellular respiration and energy production.
- Interaction with Enzymes : It acts as a substrate for decarboxylases, facilitating the removal of a carboxyl group. This interaction is crucial for its metabolic significance.
- Modulation of Cellular Signaling : The compound influences various cellular processes by affecting signaling pathways and gene expression, which may lead to alterations in cellular metabolism and physiological functions.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study highlighted the anticancer effects of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid on human ovarian cancer cell lines. The compound exhibited significant growth inhibition, leading to further investigations into its mechanisms involving apoptosis and cell cycle regulation .
Case Study: Antimicrobial Efficacy
In another investigation, the antibacterial properties were evaluated against various pathogens. The results indicated that the compound had notable MIC values against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
